DL-TBOA ammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16N2O5 |

|---|---|

Molecular Weight |

256.25 g/mol |

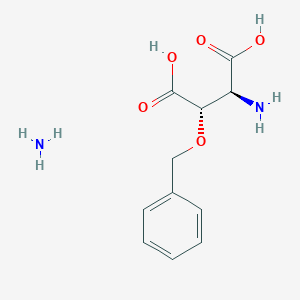

IUPAC Name |

(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid;azane |

InChI |

InChI=1S/C11H13NO5.H3N/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16);1H3/t8-,9-;/m0./s1 |

InChI Key |

NWSNCKZFVJQJRK-OZZZDHQUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O.N |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O.N |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Discovery of DL-threo-β-benzyloxyaspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-β-benzyloxyaspartate (DL-TBOA) has emerged as a pivotal tool in neuroscience research. It is a potent and selective competitive inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs). This technical guide provides an in-depth overview of the synthesis, discovery, and core applications of DL-TBOA. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Discovery and Significance

DL-TBOA was first synthesized and identified as a novel and potent blocker of EAATs in the late 1990s.[1][2] It is a derivative of DL-threo-β-hydroxyaspartate and was developed to be more chemically stable than its benzoyl counterparts.[1][2] The discovery of DL-TBOA was significant as it provided researchers with a highly selective tool to investigate the physiological and pathological roles of glutamate transporters. Unlike other inhibitors, DL-TBOA is a non-transportable blocker, meaning it inhibits the transporter without being moved into the cell itself.[3][4] This characteristic is crucial for studying the direct consequences of transporter inhibition. Its high selectivity for EAATs over ionotropic and metabotropic glutamate receptors further enhances its utility in dissecting the complexities of glutamatergic neurotransmission.[1][2]

Synthesis of DL-threo-β-benzyloxyaspartate

A chemoenzymatic approach has also been described for the synthesis of the optically pure L-threo-3-benzyloxyaspartate (L-TBOA), which is a more complex, multi-step procedure.[5] For the racemic mixture, a key step involves the reaction of DL-threo-β-hydroxyaspartic acid with a benzylating agent.

General Synthetic Workflow

The following diagram outlines a plausible workflow for the synthesis of DL-TBOA, based on general organic chemistry principles and information from related syntheses.

Caption: A logical workflow for the chemical synthesis of DL-TBOA.

Mechanism of Action

DL-TBOA functions as a competitive antagonist at the glutamate binding site of EAATs. By binding to the transporter, it prevents the uptake of glutamate from the synaptic cleft into neurons and glial cells. This leads to an accumulation of extracellular glutamate, which can have significant physiological and excitotoxic effects.[6][7]

The following diagram illustrates the mechanism of action of DL-TBOA.

Caption: DL-TBOA competitively inhibits glutamate uptake by EAATs.

Quantitative Data

The inhibitory potency of DL-TBOA has been characterized across various EAAT subtypes using different experimental paradigms. The following tables summarize the key quantitative data.

Table 1: Inhibitory Constants (Ki) of DL-TBOA

| EAAT Subtype | Cell Line | Assay | Ki (μM) | Reference |

| human EAAT1 | COS-1 | [¹⁴C]glutamate uptake | 42 | [1][2] |

| human EAAT2 | COS-1 | [¹⁴C]glutamate uptake | 5.7 | [1][2] |

| human EAAT1 | HEK293 | [³H]d-Asp uptake | 2.9 | [4] |

| human EAAT2 | HEK293 | [³H]d-Asp uptake | 2.2 | [4] |

| human EAAT3 | HEK293 | [³H]d-Asp uptake | 9.3 | [4] |

| EAAT4 | - | - | 4.4 | [4] |

| EAAT5 | - | - | 3.2 | [4] |

Table 2: Binding Affinity (Kb) of DL-TBOA in Xenopus Oocytes

| EAAT Subtype | Kb | Reference |

| human EAAT1 | 9.0 μM | [1][2] |

| human EAAT2 | 116 nM | [1][2] |

Table 3: IC₅₀ Values of DL-TBOA and its Analogs

| Compound | EAAT Subtype | IC₅₀ | Reference | |---|---|---| | DL-TBOA | EAAT1 | 70 μM |[3] | | DL-TBOA | EAAT2 | 6 μM |[3] | | DL-TBOA | EAAT3 | 6 μM |[3] | | L-TBOA | EAAT1 | 33 μM |[8][9] | | L-TBOA | EAAT2 | 6.2 μM |[8][9] | | L-TBOA | EAAT3 | 15 μM |[8][9] | | TFB-TBOA | EAAT1 | 22 nM |[8][9] | | TFB-TBOA | EAAT2 | 17 nM |[8][9] | | TFB-TBOA | EAAT3 | 300 nM |[8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of DL-TBOA.

Glutamate Uptake Assay in Transfected Cells

This protocol is adapted from studies characterizing EAAT inhibitors in cell lines expressing specific transporter subtypes.[1][2][10]

Objective: To determine the inhibitory potency (Ki or IC₅₀) of DL-TBOA on specific EAAT subtypes.

Materials:

-

COS-1 or HEK293 cells transiently or stably expressing the EAAT subtype of interest.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Modified phosphate-buffered saline (PBS) containing: 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na₂HPO₄, 1.5 mM KH₂PO₄, 1 mM MgCl₂, 1 mM CaCl₂, and 10 mM D-glucose, pH 7.4.

-

[¹⁴C]L-glutamate or [³H]D-aspartate (radiolabeled substrate).

-

Unlabeled L-glutamate or D-aspartate.

-

DL-TBOA stock solution (e.g., in DMSO or aqueous solution).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Cell Culture: Plate the transfected cells in 24- or 48-well plates and grow to subconfluence.

-

Preincubation: Wash the cells twice with 300 μl of modified PBS. Preincubate the cells in 300 μl of the same buffer at 37°C for 10-12 minutes.[10]

-

Incubation: Aspirate the preincubation buffer. Add 100 μl of modified PBS containing the radiolabeled substrate (e.g., 1 μM L-[¹⁴C]glutamate) and various concentrations of DL-TBOA. Incubate at 37°C for 10-12 minutes.[10] Include control wells with no inhibitor and wells with a saturating concentration of a known inhibitor to determine non-specific uptake.

-

Termination: Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold modified PBS.

-

Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of DL-TBOA to determine the IC₅₀ value. The Ki value can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Electrophysiological Recording in Xenopus Oocytes

This protocol is based on the methodology used to electrophysiologically characterize the effects of DL-TBOA on EAATs expressed in Xenopus laevis oocytes.[1][2][11][12][13][14]

Objective: To measure the effect of DL-TBOA on glutamate-induced currents mediated by EAATs.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human EAAT subtype of interest.

-

Collagenase solution.

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Two-electrode voltage-clamp (TEVC) setup.

-

Glutamate solution.

-

DL-TBOA solution.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase. Inject the oocytes with the cRNA encoding the EAAT subtype and incubate in ND96 solution at 16-18°C for 2-7 days to allow for protein expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential of -60 mV using the TEVC amplifier.

-

Application of Glutamate and DL-TBOA: Apply glutamate at a specific concentration (e.g., near the EC₅₀ for the transporter) to induce an inward current. Once a stable baseline current is established, co-apply DL-TBOA with glutamate to observe the inhibitory effect. To determine the binding affinity (Kb), apply various concentrations of glutamate in the absence and presence of a fixed concentration of DL-TBOA and construct dose-response curves.

-

Data Analysis: Measure the amplitude of the glutamate-induced currents in the absence and presence of DL-TBOA. A shift in the glutamate dose-response curve to the right in the presence of DL-TBOA without a change in the maximal current indicates competitive inhibition. The Kb value can be calculated from the shift in the dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for the biological characterization of DL-TBOA.

Conclusion

DL-threo-β-benzyloxyaspartate is a cornerstone pharmacological tool for the study of glutamate transport. Its potent, selective, and non-transportable inhibitory action on EAATs has enabled significant advances in our understanding of synaptic transmission, neuronal excitability, and the mechanisms of excitotoxicity. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing DL-TBOA in their investigations. Future research may focus on the development of even more subtype-selective TBOA analogs to further delineate the specific roles of individual EAATs in health and disease.

References

- 1. D,L-Threo-b-hydroxy aspartic acid | 4294-45-5 | FT28259 [biosynth.com]

- 2. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 5. Chemoenzymatic Synthesis of ortho-, meta-, and para-Substituted Derivatives of l-threo-3-Benzyloxyaspartate, An Important Glutamate Transporter Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters. | Semantic Scholar [semanticscholar.org]

- 10. 安全验证 [file.glpbio.cn]

- 11. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ifsc.usp.br [ifsc.usp.br]

An In-depth Technical Guide to the Mechanism of Action of DL-TBOA on Glutamate Transporters

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent antagonist of Excitatory Amino Acid Transporters (EAATs). We will explore its core mechanism of action, present its quantitative pharmacology, detail common experimental protocols for its characterization, and illustrate key pathways and workflows.

Core Mechanism of Action

DL-TBOA is a widely utilized pharmacological tool for studying glutamatergic neurotransmission due to its potent and selective inhibition of the five major glutamate transporter subtypes (EAAT1-5). Its mechanism is characterized by two primary features: competitive binding and lack of transport.

-

Competitive, Non-Transportable Blocker: DL-TBOA acts as a competitive antagonist, binding directly to the glutamate binding site on the outward-facing conformation of the transporter.[1][2] However, unlike the endogenous substrate glutamate, DL-TBOA is not translocated across the cell membrane.[3][4] This has been demonstrated in electrophysiological studies where the application of DL-TBOA inhibits glutamate-induced transporter currents without generating an inward current of its own, a hallmark of substrate transport.[1][3][5] By occupying the binding site, DL-TBOA effectively locks the transporter in an outward-facing state, preventing the conformational changes necessary for the glutamate transport cycle.[6]

-

High Selectivity: A key advantage of DL-TBOA as a research tool is its high selectivity for EAATs over both ionotropic and metabotropic glutamate receptors, ensuring that its effects can be attributed specifically to the inhibition of glutamate uptake.[1]

The primary consequence of EAAT inhibition by DL-TBOA is a rapid increase in the extracellular concentration of glutamate.[3][7] This accumulation can lead to the over-activation of glutamate receptors, resulting in excitotoxicity and altered synaptic signaling, making DL-TBOA a valuable agent for modeling such conditions.[6][8]

Data Presentation: Quantitative Pharmacology of DL-TBOA

The inhibitory potency of DL-TBOA varies across the EAAT subtypes and can differ based on the experimental assay employed. The following table summarizes key quantitative data from radioligand uptake and electrophysiological studies.

| Transporter Subtype | Parameter | Value (μM) | Assay Type / Method | Citation(s) |

| EAAT1 (Glast) | IC₅₀ | 70 | Uptake Assay | [3][9][10] |

| Kᵢ | 42 | [¹⁴C]Glutamate Uptake (COS-1 cells) | [1][7][9] | |

| Kᵢ | 2.9 | [³H]d-Aspartate Uptake (HEK293 cells) | ||

| Kₑ | 9.0 | Electrophysiology (Xenopus oocytes) | [1] | |

| EAAT2 (GLT-1) | IC₅₀ | 6 | Uptake Assay | [3][9][10] |

| Kᵢ | 5.7 | [¹⁴C]Glutamate Uptake (COS-1 cells) | [1][7][9] | |

| Kᵢ | 2.2 | [³H]d-Aspartate Uptake (HEK293 cells) | ||

| Kₑ | 0.116 | Electrophysiology (Xenopus oocytes) | [1] | |

| EAAT3 (EAAC1) | IC₅₀ | 6 | Uptake Assay | [9][10] |

| Kᵢ | 9.3 | [³H]d-Aspartate Uptake (HEK293 cells) | ||

| EAAT4 | Kᵢ | 4.4 | Competitive Inhibition | [9][10] |

| EAAT5 | Kᵢ | 3.2 | Competitive Inhibition | [9][10] |

Experimental Protocols

Characterizing the inhibitory effects of DL-TBOA on glutamate transporters typically involves two key experimental approaches: radiolabeled substrate uptake assays and electrophysiological recordings.

3.1. Protocol: Radiolabeled Substrate Uptake Assay

This method quantifies the ability of DL-TBOA to inhibit the uptake of a radiolabeled substrate (e.g., [³H]d-Aspartate or [¹⁴C]Glutamate) into cells expressing a specific EAAT subtype.

-

Cell Culture and Preparation:

-

Culture a suitable cell line (e.g., HEK293 or COS-7) in appropriate media.[11]

-

Transfect the cells with a plasmid encoding the human EAAT subtype of interest. Alternatively, use a cell line stably expressing the transporter.

-

Plate the transfected cells into multi-well plates and grow to sub-confluence.

-

-

Uptake Assay Procedure:

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with 300 µL of a modified phosphate-buffered saline (PBS) containing 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na₂HPO₄, 1.5 mM KH₂PO₄, 1 mM MgCl₂, 1 mM CaCl₂, and 10 mM D-glucose, adjusted to pH 7.4.[7]

-

Pre-incubate the cells in 300 µL of the same buffer at 37°C for 10-15 minutes.[7]

-

Prepare assay solutions containing a fixed concentration of radiolabeled substrate and serial dilutions of DL-TBOA.

-

Initiate the uptake by replacing the pre-incubation buffer with the assay solutions.

-

Incubate the plate at 37°C for a defined period, typically 10-15 minutes.[7]

-

Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold PBS to remove extracellular radiolabel.

-

Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine non-specific uptake from wells containing a saturating concentration of a non-labeled substrate or inhibitor.

-

Subtract non-specific uptake from all measurements to calculate specific uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the DL-TBOA concentration.

-

Calculate the IC₅₀ value by fitting the data using a non-linear regression model (sigmoidal dose-response).

-

3.2. Protocol: Electrophysiological Recording of Transporter Currents

This technique directly measures the ion fluxes associated with transporter activity and its inhibition by DL-TBOA.

-

Preparation:

-

Xenopus Oocyte Expression System: Inject Xenopus laevis oocytes with cRNA encoding the desired human EAAT subtype.[1] Incubate for 2-5 days to allow for protein expression.

-

Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampus) from rodents. Astrocytes in these slices endogenously express EAATs.[12][13]

-

-

Recording Procedure:

-

Oocytes: Use a two-electrode voltage-clamp setup to hold the oocyte membrane potential at a fixed voltage (e.g., -60 mV). Perfuse the oocyte with a control buffer.

-

Astrocytes: Use the whole-cell patch-clamp technique to record from an astrocyte in a brain slice.

-

Evoking Transporter Currents:

-

In oocytes, apply a saturating concentration of glutamate to the bath to induce a maximal inward current.[1]

-

In brain slices, position a stimulating electrode near the patched astrocyte (e.g., on Schaffer collaterals) and deliver a brief electrical stimulus to evoke synaptic release of glutamate, which generates a transient inward current in the astrocyte.[12][14]

-

-

Inhibition by DL-TBOA:

-

Co-apply varying concentrations of DL-TBOA with glutamate (in oocytes) or bath-apply DL-TBOA (in slices) and measure the reduction in the amplitude of the evoked transporter current.[1][13]

-

To confirm DL-TBOA is non-transportable, apply it in the absence of glutamate and observe the lack of any induced inward current.[3][5]

-

-

-

Data Analysis:

-

Measure the peak amplitude of the transporter current in the absence and presence of DL-TBOA.

-

Calculate the percentage of inhibition for each concentration of DL-TBOA.

-

Determine the Kᵢ or IC₅₀ value by plotting the dose-response relationship.

-

Mandatory Visualizations

The following diagrams illustrate the mechanism, experimental workflow, and consequences of DL-TBOA action.

Caption: DL-TBOA competitively binds to the outward-facing state, preventing glutamate binding and halting the transport cycle.

Caption: A typical workflow for determining the IC₅₀ of DL-TBOA using a cell-based radiolabeled substrate uptake assay.

Caption: Inhibition of EAATs by DL-TBOA leads to excess synaptic glutamate, receptor over-activation, and potential excitotoxicity.

References

- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential effects of glutamate transporter inhibitors on the global electrophysiological response of astrocytes to neuronal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response [frontiersin.org]

The Chemical Stability of DL-TBOA and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent and widely used inhibitor of excitatory amino acid transporters (EAATs), and its analogs. While direct quantitative comparisons of the chemical stability of DL-TBOA and its derivatives are not extensively available in peer-reviewed literature, this document synthesizes the existing qualitative information, provides recommended storage and handling procedures, and outlines detailed experimental protocols for assessing chemical stability in a research and development setting.

Introduction to DL-TBOA and its Analogs

DL-TBOA and its analogs are invaluable tools in neuroscience research for their ability to block the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. By inhibiting EAATs, these compounds allow for the study of the physiological and pathological roles of glutamate signaling in various neurological processes and disorders. The most well-characterized analog of DL-TBOA is TFB-TBOA ((2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate), which exhibits significantly higher potency for certain EAAT subtypes.

Chemical Stability Profile

Qualitative Stability of DL-TBOA

Early research on DL-TBOA highlighted its improved chemical stability compared to its predecessors. Notably, DL-TBOA is chemically much more stable than its benzoyl analog, which was a significant advancement for its utility as a reliable experimental tool.

Storage and Handling Recommendations

The recommended storage conditions for DL-TBOA and its analog TFB-TBOA provide an indirect measure of their chemical stability. Proper storage is crucial to prevent degradation and ensure the integrity of the compounds for experimental use.

| Compound | Recommended Storage Conditions | Inferred Stability |

| DL-TBOA | Desiccate at -20°C. Stock solutions can be stored at -20°C for up to one month, or at -80°C for up to two years.[1][2] | Stable for extended periods when stored properly at low temperatures. Avoid repeated freeze-thaw cycles. |

| TFB-TBOA | Store at -20°C. | Stable for long-term storage at low temperatures. |

Comparative Potency of DL-TBOA and TFB-TBOA

While quantitative stability data is sparse, the pharmacological potency of these compounds is well-documented and crucial for their application. The following table summarizes the inhibitory constants (IC50 or Ki) of DL-TBOA and TFB-TBOA for different EAAT subtypes.

| Compound | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 |

| DL-TBOA | IC50: 70 µM[1][2][3] | IC50: 6 µM[1][2][3] | IC50: 6 µM[1][2][3] | Ki: 4.4 µM[1][2][3] | Ki: 3.2 µM[1][2][3] |

| TFB-TBOA | IC50: 22 nM[4] | IC50: 17 nM[4] | IC50: 300 nM[4] | - | - |

Note: IC50 and Ki values can vary depending on the experimental system and conditions.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals seeking to generate quantitative stability data for DL-TBOA and its analogs, a forced degradation study is the standard approach. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation pathways and potential degradation products of the test compound under various stress conditions.

Materials:

-

DL-TBOA or analog

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H2O2) solution (e.g., 3%, 30%)

-

High-purity water

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

Appropriate analytical instrumentation (e.g., HPLC-UV/DAD, LC-MS)

Procedure:

-

Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., water, DMSO).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to achieve the desired concentration. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48 hours).

-

Base Hydrolysis: Add NaOH to the sample solution. Incubate under the same conditions as acid hydrolysis.

-

Oxidation: Add H2O2 to the sample solution. Incubate at room temperature or a slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

-

Photostability: Expose the solid compound or a solution to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Quantify the amount of the parent compound remaining and any degradation products formed. Calculate the percentage of degradation. For kinetic studies, determine the degradation rate constant and half-life.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products and any process impurities.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound and potential degradants have significant absorbance (e.g., determined by a photodiode array detector).

-

Column Temperature: Controlled, typically between 25°C and 40°C.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Experimental Workflows

Glutamate Transporter (EAAT) Signaling Pathway

DL-TBOA and its analogs act by competitively inhibiting the binding of glutamate to Excitatory Amino Acid Transporters (EAATs). This inhibition blocks the reuptake of glutamate from the synaptic cleft into glial cells and neurons. The normal function of EAATs is crucial for terminating glutamatergic neurotransmission and preventing excitotoxicity. The transport process is electrogenic and involves the co-transport of three Na+ ions and one H+ ion, along with the counter-transport of one K+ ion for each glutamate molecule transported.

Caption: Mechanism of EAAT inhibition by DL-TBOA.

Experimental Workflow for Assessing EAAT Inhibitor Activity

A common method to assess the functional activity of EAAT inhibitors is the [3H]-D-aspartate uptake assay. D-aspartate is a substrate for EAATs that is not metabolized, making it a reliable tracer for transporter activity.

Caption: Workflow for [3H]-D-aspartate uptake assay.

Conclusion

While there is a lack of comprehensive, publicly available quantitative data on the chemical stability of DL-TBOA and its analogs, the existing qualitative evidence and recommended storage conditions suggest that these are robust compounds suitable for a wide range of in vitro and in vivo experimental applications. For drug development and other applications requiring detailed stability profiles, the implementation of systematic forced degradation studies, as outlined in this guide, is essential. The provided experimental frameworks for stability and activity assessment will aid researchers in ensuring the reliable and effective use of these important neuroscientific tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-TBOA | EAAT inhibitor | Hello Bio [hellobio.com]

- 3. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 4. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Glutamate Transporters with DL-TBOA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DL-Threo-β-benzyloxyaspartate (DL-TBOA), a potent and widely used inhibitor of glutamate transporters. DL-TBOA serves as a critical tool for investigating the physiological and pathological roles of glutamate transport in the central nervous system. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows.

Introduction to DL-TBOA and Glutamate Transporters

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentration is tightly regulated by a family of Na+-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs).[1] These transporters, crucial for maintaining normal synaptic transmission and preventing excitotoxicity, are a key area of research in neuroscience and drug development for neurological disorders.[2]

DL-TBOA is a competitive and non-transportable antagonist of all known EAAT subtypes, making it an invaluable pharmacological tool.[3][4] Unlike substrate inhibitors, DL-TBOA blocks the transporter without being transported into the cell, thus avoiding confounding effects such as heteroexchange.[5] Its broad-spectrum activity allows for the global inhibition of glutamate uptake to study its consequences on synaptic function and neuronal health.

Quantitative Data: DL-TBOA's Interaction with EAAT Subtypes

The following tables summarize the inhibitory constants (IC50 and Ki) of DL-TBOA for various human and rat EAAT subtypes, providing a clear reference for its potency and selectivity.

| EAAT Subtype | IC50 (µM) | Species | Reference(s) |

| EAAT1 (GLAST) | 70 | Human | [3][4][6] |

| EAAT2 (GLT-1) | 6 | Human | [3][4][6] |

| EAAT3 (EAAC1) | 6 | Human | [3][4][6] |

Table 1: IC50 Values of DL-TBOA for Human EAATs

| EAAT Subtype | Ki (µM) | Assay Conditions | Species | Reference(s) |

| EAAT1 | 42 | [14C]glutamate uptake in COS-1 cells | Human | |

| EAAT2 | 5.7 | [14C]glutamate uptake in COS-1 cells | Human | |

| EAAT1 | 2.9 | [3H]-d-Aspartate uptake in HEK293 cells | Human | [4][6] |

| EAAT2 | 2.2 | [3H]-d-Aspartate uptake in HEK293 cells | Human | [4][6] |

| EAAT3 | 9.3 | [3H]-d-Aspartate uptake in HEK293 cells | Human | [4][6] |

| EAAT4 | 4.4 | Not specified | Not specified | [3][4][6] |

| EAAT5 | 3.2 | Not specified | Not specified | [3][4][6] |

Table 2: Ki Values of DL-TBOA for EAATs

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DL-TBOA to investigate glutamate transporter function.

Glutamate Uptake Assay in Synaptosomes

This protocol measures the rate of radiolabeled glutamate uptake into isolated nerve terminals (synaptosomes) and the inhibitory effect of DL-TBOA.

Materials:

-

Freshly dissected brain tissue (e.g., cortex or hippocampus)

-

Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4

-

Krebs-Ringer Buffer (KHB): 124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose, saturated with 95% O2/5% CO2.

-

Radiolabeled substrate: [3H]-L-glutamate or [3H]-D-aspartate

-

DL-TBOA stock solution (e.g., 10 mM in DMSO)

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in KHB and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-warm synaptosome suspensions to 37°C for 5 minutes.

-

Initiate the uptake by adding the radiolabeled substrate and either vehicle (control) or varying concentrations of DL-TBOA.

-

Incubate for a short period (e.g., 2-5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB to remove extracellular radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-radiolabeled glutamate analog or in a Na+-free buffer).

-

Determine the IC50 value of DL-TBOA by plotting the percentage of inhibition against the log concentration of DL-TBOA and fitting the data to a sigmoidal dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol allows for the recording of synaptic currents and neuronal membrane potential to assess the impact of DL-TBOA on synaptic transmission.

Materials:

-

Acute brain slices (e.g., hippocampal or cortical) prepared using a vibratome.

-

Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose, saturated with 95% O2/5% CO2.

-

Internal solution for patch pipette (example for voltage-clamp): 130 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, pH 7.3.

-

DL-TBOA stock solution.

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

Procedure:

-

Slice Preparation and Recovery:

-

Prepare 300-400 µm thick brain slices in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs).

-

Bath-apply DL-TBOA (e.g., 50-100 µM) to the slice and record the changes in synaptic activity. An increase in the frequency and amplitude of spontaneous EPSCs, or a prolongation of the decay of evoked EPSCs, is indicative of reduced glutamate uptake.

-

-

Data Analysis:

-

Analyze the frequency, amplitude, and decay kinetics of synaptic currents before and after DL-TBOA application.

-

Statistical comparisons can be made using appropriate tests (e.g., paired t-test).

-

Visualizing the Impact of DL-TBOA

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the investigation of glutamate transporters with DL-TBOA.

Signaling Pathway: Glutamate Transporter Inhibition and Excitotoxicity

Caption: Signaling cascade initiated by DL-TBOA-induced glutamate transporter inhibition, leading to excitotoxicity.

Experimental Workflow: Investigating Synaptic Transmission

Caption: A typical experimental workflow for studying the effects of DL-TBOA on synaptic transmission using electrophysiology.

Conclusion

DL-TBOA is an indispensable tool for elucidating the multifaceted roles of glutamate transporters in synaptic physiology and pathophysiology. Its ability to potently and non-transportably block all EAAT subtypes allows for the controlled manipulation of extracellular glutamate levels, providing critical insights into processes such as synaptic plasticity, excitotoxicity, and the pathogenesis of neurological disorders. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of DL-TBOA in research and drug development, ultimately advancing our understanding of glutamate signaling in the brain.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search-library.ucsd.edu [search-library.ucsd.edu]

- 4. researchgate.net [researchgate.net]

- 5. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Dysfunction Is a Primary Event in Glutamate Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of DL-TBOA on Extracellular Glutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent inhibitor of excitatory amino acid transporters (EAATs), on extracellular glutamate concentrations. By blocking the primary mechanism of glutamate clearance, DL-TBOA serves as a critical tool for investigating the roles of glutamate transporters in synaptic transmission, neuronal excitability, and excitotoxicity. This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying molecular and experimental frameworks.

Core Mechanism of Action

DL-TBOA is a competitive, non-transportable antagonist of EAATs, effectively blocking the uptake of glutamate from the extracellular space into neurons and glial cells.[1][2] This inhibition leads to an accumulation of extracellular glutamate, thereby potentiating the activation of glutamate receptors.[3][4] DL-TBOA exhibits broad-spectrum activity against multiple EAAT subtypes.[1]

Quantitative Effects of DL-TBOA on Extracellular Glutamate

The application of DL-TBOA consistently results in a significant elevation of basal and synaptically released glutamate levels across various experimental models. The following table summarizes key quantitative data from the literature.

| Brain Region/Model | DL-TBOA Concentration | Method of Glutamate Measurement | Fold Increase in Extracellular Glutamate | Key Findings & Citations |

| Rat Hippocampal Slices | 50 μM | Enzyme-coated microelectrode with amperometric detection | ~3.6-fold (from 61 ± 4 to 220 ± 3 nM) | DL-TBOA application led to a gradual and significant increase in ambient glutamate levels within 15 minutes.[5] |

| Organotypic Hippocampal Slices | 200 μM | NMDA receptor currents in CA3 neurons ("glutamate sensors") | Estimated concentration of 200-300 nM | The increase in glutamate was rapid, Ca²⁺-independent, and not due to vesicular release, suggesting a continuous non-vesicular glutamate efflux compensated by transporters under basal conditions.[3] |

| Human Brain Slices | 200 μM | Fluorescence nanosensor (iGluu) | 112% increase in peak fluorescence intensity | Application of DL-TBOA markedly enhanced the fluorescence signal in response to electrical stimulation, indicating a significant rise in extracellular glutamate.[6] |

| Cerebellar Slices (OFF UBCs) | 50 μM | Electrophysiology (mGluR2 activation) | 2.4-fold increase in ambient glutamate (from 4.7 ± 2.7 µM to 11.2 ± 7.6 µM) | DL-TBOA caused an outward shift in holding current, consistent with increased tonic activation of mGluR2 receptors by elevated ambient glutamate.[7] |

Experimental Protocols

The investigation of DL-TBOA's effects on extracellular glutamate relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key approaches.

Electrophysiology with NMDA Receptor "Glutamate Sensors"

This method utilizes the NMDA receptor, a glutamate-gated ion channel, as a biological sensor for extracellular glutamate.

Objective: To measure relative changes in extracellular glutamate concentration by recording NMDA receptor-mediated currents in neurons.

Protocol:

-

Preparation: Prepare organotypic hippocampal slice cultures from rats.

-

Recording Setup: Perform whole-cell patch-clamp recordings from CA3 pyramidal neurons.

-

Baseline Measurement: In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA receptors. Record the baseline current.

-

DL-TBOA Application: Bath-apply DL-TBOA (e.g., 200 μM) to the slice.

-

Data Acquisition: Continuously record the inward current mediated by NMDA receptors. An increase in the inward current reflects a rise in extracellular glutamate activating the receptors.[3]

-

Controls: To confirm the current is mediated by NMDA receptors, apply an NMDA receptor antagonist like D-AP5 at the end of the experiment to block the current. To test for Ca²⁺ dependence of the glutamate increase, perform experiments in the presence of Cd²⁺ to block voltage-gated calcium channels.[3][4]

Amperometric Detection with Enzyme-Coated Microelectrodes

This technique provides a direct and quantitative measurement of extracellular glutamate concentrations.

Objective: To directly measure changes in ambient glutamate concentration in brain slices.

Protocol:

-

Electrode Preparation: Fabricate a platinum microelectrode and coat the tip with glutamate oxidase. This enzyme catalyzes the oxidation of glutamate, producing H₂O₂, which is then detected by the electrode.

-

Slice Preparation: Prepare acute brain slices (e.g., rat hippocampus).

-

Recording: Position the enzyme-coated microelectrode in the desired brain region within the slice.

-

Baseline Recording: Record the baseline amperometric signal, which is proportional to the basal extracellular glutamate concentration.

-

DL-TBOA Perfusion: Bath-perfuse the slice with a solution containing DL-TBOA (e.g., 50 μM).

-

Measurement: Monitor the change in the amperometric signal over time to quantify the increase in extracellular glutamate.[5]

-

Calibration: Calibrate the electrode with known concentrations of glutamate to convert the amperometric signal to absolute glutamate concentrations.

Fluorescence Imaging with Glutamate Nanosensors

Genetically encoded fluorescent glutamate sensors, such as iGluSnFR, allow for real-time visualization of glutamate dynamics.

Objective: To image changes in extracellular glutamate concentration with high spatiotemporal resolution.

Protocol:

-

Sensor Expression: Express a fluorescent glutamate sensor (e.g., iGluu) in the tissue of interest, for example, in acute human brain slices via incubation.[6]

-

Imaging Setup: Use a two-photon microscope for imaging deep within the brain slice.

-

Stimulation: Place a stimulation electrode in the slice to evoke synaptic release of glutamate.

-

Baseline Imaging: Record the baseline fluorescence of the glutamate sensor in response to electrical stimulation.

-

DL-TBOA Application: Apply DL-TBOA (e.g., 200 μM) to the slice.

-

Post-TBOA Imaging: Repeat the stimulation protocol and record the change in fluorescence. An increase in the fluorescence signal and/or a prolongation of the signal decay indicates an elevation and slower clearance of extracellular glutamate.[6][8]

Visualizations

Signaling Pathway of Glutamate Transport and Inhibition by DL-TBOA

References

- 1. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 2. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-time imaging of glutamate transients in the extracellular space of acute human brain slices using a single-wavelength glutamate fluorescence nanosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elifesciences.org [elifesciences.org]

- 8. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]

Understanding Synaptic Transmission with DL-TBOA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent and widely used antagonist of excitatory amino acid transporters (EAATs). DL-TBOA serves as a critical tool for elucidating the roles of glutamate transporters in synaptic transmission, plasticity, and excitotoxicity. This document details its mechanism of action, provides a compilation of its quantitative effects on EAAT subtypes, and outlines key experimental protocols for its application in neuroscience research.

Introduction to DL-TBOA

DL-TBOA is a non-transportable competitive inhibitor of high-affinity, sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs). By blocking the reuptake of glutamate from the synaptic cleft and extrasynaptic space, DL-TBOA elevates extracellular glutamate concentrations, thereby prolonging the activation of glutamate receptors. This property makes it an invaluable pharmacological tool for studying the consequences of impaired glutamate clearance, a condition implicated in various neurological disorders.

Mechanism of Action

DL-TBOA acts as a competitive antagonist at the glutamate binding site of EAATs. Unlike substrate inhibitors, it is not transported into the cell, thus avoiding confounding effects such as heteroexchange. Its primary effect is the inhibition of glutamate uptake, leading to an accumulation of glutamate in the extracellular space. This "spillover" of glutamate can lead to the activation of receptors outside of the immediate synaptic cleft, particularly extrasynaptic N-methyl-D-aspartate receptors (NMDARs). DL-TBOA exhibits broad-spectrum activity against multiple EAAT subtypes.

Quantitative Data on DL-TBOA Activity

The inhibitory potency of DL-TBOA varies across the different EAAT subtypes. The following tables summarize the reported quantitative data for DL-TBOA's interaction with human and rat EAATs.

| EAAT Subtype | Cell Type/System | Parameter | Value (µM) | Reference(s) |

| Human EAAT1 (GLAST) | COS-1 cells | K_i_ | 42 | [1] |

| X. laevis oocytes | K_b_ | 9.0 | [1] | |

| HEK293 cells | IC_50_ | 70 | ||

| Human EAAT2 (GLT-1) | COS-1 cells | K_i_ | 5.7 | [1] |

| X. laevis oocytes | K_b_ | 0.116 | [1] | |

| HEK293 cells | IC_50_ | 6 | ||

| Human EAAT3 (EAAC1) | HEK293 cells | IC_50_ | 6 | |

| Human EAAT4 | - | K_i_ | 4.4 | |

| Human EAAT5 | - | K_i_ | 3.2 |

Table 1: Inhibitory constants of DL-TBOA for human excitatory amino acid transporters.

| EAAT Subtype | Cell Type/System | Parameter | Value (µM) | Reference(s) |

| Rat EAAC1 | - | IC_50_ | 19 | |

| Rat GLAST | - | IC_50_ | 68 | |

| Rat GLT-1 | - | IC_50_ | 6 |

Table 2: Inhibitory constants of DL-TBOA for rat excitatory amino acid transporters.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing DL-TBOA to investigate synaptic transmission.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol describes the recording of synaptic currents in CA1 pyramidal neurons of acute hippocampal slices to study the effects of DL-TBOA on glutamate spillover and NMDA receptor activation.

4.1.1. Solutions and Reagents

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal Solution (for voltage-clamp): (in mM) 135 CsMeSO₃, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314. pH adjusted to 7.2-7.3 with CsOH, and osmolarity to 290-300 mOsm.

-

DL-TBOA Stock Solution: Prepare a 100 mM stock solution in DMSO. Store at -20°C. For experiments, dilute to a final working concentration (typically 10-100 µM) in aCSF.

4.1.2. Slice Preparation

-

Anesthetize a juvenile rat or mouse and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

4.1.3. Electrophysiological Recording

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize CA1 pyramidal neurons using an upright microscope with DIC optics.

-

Establish a whole-cell patch-clamp recording in voltage-clamp mode.

-

Hold the neuron at -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or at +40 mV to record NMDA receptor-mediated EPSCs.

-

Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.

-

Record baseline synaptic currents for 5-10 minutes.

-

Bath-apply DL-TBOA at the desired concentration and record the changes in EPSC amplitude, decay kinetics, and charge transfer.

4.1.4. Data Analysis

-

Measure the peak amplitude and decay time constant (τ) of the averaged EPSCs before and after DL-TBOA application.

-

Calculate the charge transfer by integrating the area under the EPSC.

-

An increase in the decay time and charge transfer of NMDA receptor-mediated EPSCs is indicative of glutamate spillover and activation of extrasynaptic receptors.

In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol details the procedure for measuring changes in extracellular glutamate concentration in the rat hippocampus following local administration of DL-TBOA.

4.2.1. Materials and Reagents

-

Microdialysis Probes: Concentric probes with a 1-2 mm membrane length and a 20 kDa molecular weight cutoff.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) as described in section 4.1.1.

-

DL-TBOA Solution: Dissolve DL-TBOA in aCSF to the desired final concentration (e.g., 500 µM).

-

High-Performance Liquid Chromatography (HPLC) System: With fluorescence or electrochemical detection for glutamate analysis.

4.2.2. Surgical Procedure and Microdialysis

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the hippocampus.

-

Allow the animal to recover from surgery for at least 24 hours.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).

-

Collect baseline dialysate samples for at least 60-90 minutes.

-

Switch the perfusion fluid to aCSF containing DL-TBOA.

-

Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

4.2.3. Sample Analysis

-

Derivatize the collected dialysate samples with a fluorescent tag (e.g., o-phthaldialdehyde).

-

Inject the derivatized samples into the HPLC system.

-

Quantify the glutamate concentration in each sample by comparing the peak area to a standard curve.

-

Express the results as a percentage change from the baseline glutamate concentration.

Two-Photon Imaging of Glutamate Transients with iGluSnFR

This protocol describes the use of the genetically encoded glutamate sensor iGluSnFR to visualize synaptic glutamate release and the effect of DL-TBOA using two-photon microscopy in brain slices.

4.3.1. Reagents and Preparation

-

iGluSnFR Expression: Express iGluSnFR in the desired neuronal population (e.g., CA3 pyramidal cells for imaging at Schaffer collateral synapses) via viral injection or in transgenic animals.

-

Solutions: Prepare aCSF and DL-TBOA solutions as described in section 4.1.1.

4.3.2. Imaging Procedure

-

Prepare acute brain slices from an iGluSnFR-expressing animal as described in section 4.1.2.

-

Transfer a slice to the stage of a two-photon microscope and perfuse with oxygenated aCSF.

-

Locate a region of interest (e.g., the dendritic field of CA1 neurons).

-

Use a stimulating electrode to evoke glutamate release.

-

Acquire time-series images of iGluSnFR fluorescence at high speed (e.g., >30 Hz) during synaptic stimulation.

-

Record baseline fluorescence transients.

-

Bath-apply DL-TBOA and repeat the imaging of evoked fluorescence transients.

4.3.3. Image Analysis

-

Define regions of interest (ROIs) around individual synaptic boutons or dendritic spines.

-

Measure the change in fluorescence intensity (ΔF/F₀) over time for each ROI.

-

Quantify the peak amplitude and decay kinetics of the iGluSnFR signal before and after DL-TBOA application.

-

An increase in the duration of the iGluSnFR transient indicates a slowing of glutamate clearance.

Signaling Pathways Modulated by DL-TBOA

By inhibiting glutamate uptake, DL-TBOA leads to the spillover of glutamate from the synaptic cleft, which can activate extrasynaptic NMDA receptors. This triggers distinct downstream signaling cascades compared to the activation of synaptic NMDA receptors.

References

The Core of Glutamate Homeostasis: A Technical Guide to Non-Transportable Inhibition with DL-TBOA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational role of DL-threo-β-benzyloxyaspartate (DL-TBOA) in neuroscience research. As a potent, non-transportable inhibitor of excitatory amino acid transporters (EAATs), DL-TBOA has become an indispensable tool for dissecting the complex mechanisms of glutamate uptake and its profound implications for synaptic transmission, plasticity, and excitotoxicity. This document provides a comprehensive overview of DL-TBOA's mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data to facilitate its effective use in the laboratory.

Introduction: The Critical Role of Glutamate Transport

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for a vast array of neurological functions.[1][2] Maintaining low extracellular glutamate concentrations is paramount to prevent excitotoxicity and ensure a high signal-to-noise ratio for synaptic transmission.[3] This delicate balance is primarily managed by a family of sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs).[2] The disruption of this finely tuned system is implicated in numerous neurological disorders, making the study of glutamate transport a key area of research.

DL-TBOA is a competitive antagonist of EAATs that, crucially, is not transported into the cell.[3][4][5] This "non-transportable" characteristic is critical, as it allows for the specific inhibition of glutamate uptake without the confounding effects of substrate exchange or downstream intracellular actions.[3][5] By blocking EAATs, DL-TBOA effectively unmasks the continuous, nonvesicular release of glutamate, leading to a rapid increase in its extracellular concentration.[3][5] This property makes DL-TBOA an invaluable pharmacological tool for investigating the physiological and pathological roles of glutamate transporters.

Mechanism of Action: Competitive and Non-Transportable Inhibition

DL-TBOA functions as a competitive blocker of all five subtypes of excitatory amino acid transporters (EAAT1-5).[4][6] It binds to the glutamate binding site on the transporter but is not translocated across the membrane.[3][7] This is in contrast to transportable inhibitors, which can be taken up by the cell and may induce heteroexchange, leading to the release of intracellular glutamate.[3] Electrophysiological studies have confirmed that while DL-TBOA effectively reduces glutamate-induced currents, it does not induce any detectable inward currents on its own, a hallmark of a non-transportable inhibitor.[8]

The inhibition of glutamate uptake by DL-TBOA has profound effects on synaptic signaling. By preventing the rapid clearance of glutamate from the synaptic cleft, DL-TBOA prolongs the activation of both ionotropic (e.g., NMDA and AMPA) and metabotropic glutamate receptors.[9][10][11] This can lead to enhanced synaptic responses, but also to excitotoxic cell death under pathological conditions or with prolonged exposure.[9] Interestingly, under ischemic conditions where transporters can operate in reverse, a sub-toxic dose of DL-TBOA can be neuroprotective by blocking this reverse transport and subsequent glutamate release.[9]

Quantitative Data: Potency and Selectivity of DL-TBOA

The efficacy of DL-TBOA in inhibiting the different EAAT subtypes has been quantified in various experimental systems. The following tables summarize the key inhibition constants (IC50 and Ki) for human EAAT subtypes.

| Parameter | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | Reference |

| IC50 | 70 µM | 6 µM | 6 µM | [4][5] |

| Ki ([3H]-d-Asp uptake) | 2.9 µM | 2.2 µM | 9.3 µM | [4] |

| Km (FMP assay) | 2.8 µM | 0.59 µM | 1.8 µM | [4] |

| Kb (Xenopus oocytes) | 9.0 µM | 116 nM | Not Reported | [8] |

| Table 1: Inhibition constants of DL-TBOA for human EAAT1, EAAT2, and EAAT3. FMP refers to a FLIPR Membrane Potential assay. |

| Parameter | EAAT4 | EAAT5 | Reference |

| Ki | 4.4 µM | 3.2 µM | [4] |

| Table 2: Inhibition constants of DL-TBOA for human EAAT4 and EAAT5. |

DL-TBOA exhibits a high degree of selectivity for EAATs over ionotropic and metabotropic glutamate receptors, making it a specific tool for studying glutamate transport.[4][8]

Experimental Protocols

In Vitro Glutamate Uptake Inhibition Assay in Cell Culture

This protocol describes a common method to assess the inhibitory effect of DL-TBOA on glutamate uptake in a cell line expressing a specific EAAT subtype.

Materials:

-

HEK293 cells (or other suitable cell line) transiently or stably expressing the EAAT subtype of interest.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Modified phosphate-buffered saline (PBS) containing: 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM MgCl2, 1 mM CaCl2, and 10 mM D-glucose, pH 7.4.[12]

-

[3H]-L-glutamate or [14C]-glutamate.

-

DL-TBOA stock solution (e.g., 100 mM in DMSO).[4]

-

Scintillation fluid.

-

Multi-well culture plates (e.g., 24-well).

Procedure:

-

Cell Seeding: Seed the transfected cells in multi-well plates and grow to sub-confluence.

-

Pre-incubation: Wash the cells twice with 300 µl of modified PBS.[12] Pre-incubate the cells in 300 µl of the same buffer at 37°C for 10-12 minutes.[12][13]

-

Inhibition: Add varying concentrations of DL-TBOA to the wells and incubate for a specified period (e.g., 10 minutes at room temperature).[13]

-

Uptake Initiation: Add radiolabeled glutamate (e.g., a final concentration of 1 µM) to each well to initiate the uptake reaction.

-

Uptake Termination: After a defined incubation time (e.g., 10-12 minutes at 37°C), terminate the uptake by rapidly washing the cells three times with ice-cold PBS.[12]

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of DL-TBOA by plotting the percentage of inhibition against the logarithm of the DL-TBOA concentration.

Electrophysiological Recording in Brain Slices

This protocol outlines the use of DL-TBOA in electrophysiological experiments to study its effects on synaptic transmission in acute brain slices.

Materials:

-

Acute brain slices (e.g., hippocampal or cortical).

-

Artificial cerebrospinal fluid (aCSF).

-

Recording chamber for brain slices.

-

Electrophysiology rig (amplifier, digitizer, microscope).

-

Stimulating and recording electrodes.

-

DL-TBOA stock solution.

-

Other pharmacological agents as required (e.g., receptor antagonists like D-AP5 and NBQX).[14]

Procedure:

-

Slice Preparation: Prepare acute brain slices from the desired brain region according to standard laboratory protocols.

-

Slice Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF for at least one hour.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Baseline Recording: Obtain stable baseline recordings of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell excitatory postsynaptic currents, EPSCs).[10][11]

-

DL-TBOA Application: Bath-apply DL-TBOA at the desired concentration (e.g., 50-100 µM) to the perfusing aCSF.[10][14]

-

Record Effects: Continuously record the synaptic responses to observe the effects of glutamate transporter blockade. This may manifest as an increase in the amplitude and/or duration of the synaptic response.

-

Washout: To test for reversibility, perfuse the slice with aCSF lacking DL-TBOA.

-

Data Analysis: Analyze the changes in synaptic response parameters (e.g., fEPSP slope, EPSC amplitude) before, during, and after DL-TBOA application.

In Vivo Microdialysis

This protocol provides a general framework for using DL-TBOA in in vivo microdialysis experiments to measure extracellular glutamate levels.

Materials:

-

Anesthetized or freely moving animal model.

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Fraction collector.

-

Analytical system for glutamate detection (e.g., HPLC with fluorescence detection).

-

DL-TBOA solution for perfusion.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region using stereotaxic coordinates.[15][16]

-

Stabilization: Allow the animal to stabilize and establish a baseline of extracellular glutamate levels by perfusing the probe with a physiological solution (e.g., artificial CSF) at a low flow rate (e.g., 1-2 µl/min).[15]

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

DL-TBOA Administration: Administer DL-TBOA, typically by including it in the perfusion fluid (reverse dialysis).[15]

-

Continued Sampling: Continue to collect dialysate samples to measure the change in extracellular glutamate concentration following glutamate uptake inhibition.

-

Sample Analysis: Analyze the glutamate concentration in the collected dialysates using a sensitive analytical method.

-

Data Analysis: Plot the extracellular glutamate concentration over time to visualize the effect of DL-TBOA.

Signaling Pathways and Logical Relationships

The inhibition of glutamate transporters by DL-TBOA initiates a cascade of events at the synapse. The primary consequence is an elevation of extracellular glutamate, which then acts on various glutamate receptors.

The logical relationship of DL-TBOA's action is straightforward: by competitively binding to EAATs without being transported, it directly inhibits the primary mechanism for clearing glutamate from the extracellular space. This leads to an accumulation of glutamate that can potentiate or depress synaptic activity depending on the context and neuronal circuitry involved.[17][18]

Conclusion

DL-TBOA is a powerful and specific pharmacological tool that has been instrumental in advancing our understanding of glutamate neurotransmission. Its non-transportable nature allows for the precise dissection of the roles of glutamate transporters in health and disease. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize DL-TBOA in their investigations into the complex world of glutamate signaling. As research continues to unravel the intricacies of neurological disorders, the insights gained from studies employing DL-TBOA will undoubtedly contribute to the development of novel therapeutic strategies.

References

- 1. Frontiers | Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. DL-TBOA | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]

- 5. pnas.org [pnas.org]

- 6. DL-TBOA | EAAT inhibitor | Hello Bio [hellobio.com]

- 7. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response [frontiersin.org]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Relationship Between Glutamate Dynamics and Activity-Dependent Synaptic Plasticity | Journal of Neuroscience [jneurosci.org]

- 18. Frontiers | Control of Long-Term Plasticity by Glutamate Transporters [frontiersin.org]

Methodological & Application

Application Notes and Protocols for DL-TBOA in Acute Brain Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threo-β-benzyloxyaspartate (DL-TBOA) is a potent and widely used pharmacological tool in neuroscience research. It acts as a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs), which are crucial for clearing glutamate from the synaptic cleft and maintaining low extracellular glutamate concentrations.[1][2][3] By blocking EAATs, DL-TBOA allows researchers to investigate the physiological roles of these transporters in synaptic transmission, plasticity, and neuronal excitability. These application notes provide a comprehensive guide to using DL-TBOA in acute brain slice electrophysiology, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

DL-TBOA competitively blocks all five subtypes of sodium-dependent glutamate transporters (EAAT1-5).[4] It binds to the glutamate binding site on the transporter but is not translocated across the membrane, effectively inhibiting the uptake of glutamate.[2] This blockade leads to an accumulation of glutamate in the extracellular space, which can potentiate signaling at both synaptic and extrasynaptic glutamate receptors. DL-TBOA exhibits selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1]

The inhibitory potency of DL-TBOA varies across the different EAAT subtypes, as summarized in the table below.

Quantitative Data Summary

The following tables provide a summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of DL-TBOA for various EAAT subtypes, as well as typical working concentrations and their observed effects in acute brain slice electrophysiology experiments.

Table 1: Inhibitory Potency of DL-TBOA on Human Excitatory Amino Acid Transporters (EAATs)

| EAAT Subtype | Ki Value (µM) | IC50 Value (µM) | Reference |

| EAAT1 (GLAST) | 42 | 70 | [1][4] |

| EAAT2 (GLT-1) | 5.7 | 6 | [1][4] |

| EAAT3 (EAAC1) | - | 6 | [4] |

| EAAT4 | 4.4 | - | |

| EAAT5 | 3.2 | - |

Table 2: Application of DL-TBOA in Acute Brain Slice Electrophysiology

| Brain Region | Concentration (µM) | Electrophysiological Effect | Reference |

| Hippocampus (CA1) | 50 | Reduced evoked EPSC peak amplitude | [5] |

| Hippocampus (CA1) | 50 | Increased peak amplitude of synaptically evoked NMDA current | [5] |

| Hippocampus (CA3-CA1) | 5 - 15 | Concentration-dependent slowing of glutamate clearance | [6] |

| Midbrain (PAG) | 30 | Reduced evoked IPSC amplitude | [7] |

| Hippocampus | 100 | Blockade of glutamate transporter currents | [8] |

| Cerebellum | - | Increases magnitude of associative mGluR-dependent LTD | [9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DL-TBOA and a typical experimental workflow for its use in acute brain slice electrophysiology.

Caption: Mechanism of DL-TBOA action at a glutamatergic synapse.

References

- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Relationship Between Glutamate Dynamics and Activity-Dependent Synaptic Plasticity | Journal of Neuroscience [jneurosci.org]

- 7. Glutamate Spillover Modulates GABAergic Synaptic Transmission in the Rat Midbrain Periaqueductal Grey via Metabotropic Glutamate Receptors and Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]

- 9. Frontiers | Control of Long-Term Plasticity by Glutamate Transporters [frontiersin.org]

Application Notes and Protocols for Patch-Clamp Recordings in the Presence of DL-TBOA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting whole-cell patch-clamp recordings to investigate the effects of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent and non-transportable competitive blocker of excitatory amino acid transporters (EAATs). By inhibiting glutamate uptake, DL-TBOA serves as a critical tool for studying synaptic transmission, glutamate spillover, and the roles of EAATs in both physiological and pathological conditions.

Introduction to DL-TBOA

DL-TBOA is a widely used pharmacological agent that selectively blocks all subtypes of EAATs (EAAT1-5). Unlike substrate inhibitors, DL-TBOA is not transported into the cell, thus preventing confounding effects such as heteroexchange.[1][2] Its application in electrophysiological studies allows for the precise investigation of the consequences of reduced glutamate clearance from the synaptic cleft and extrasynaptic spaces.

At high concentrations, the accumulation of extracellular glutamate due to EAAT blockade by DL-TBOA can lead to excitotoxicity and neuronal cell death, a process that can be mitigated by the presence of glutamate receptor antagonists.[3][4] Conversely, at lower, sub-toxic concentrations, DL-TBOA has been shown to be neuroprotective under ischemic conditions by preventing the reverse operation of glutamate transporters.[3]

Key Applications in Electrophysiology

-

Studying Synaptic Spillover: By preventing glutamate uptake, DL-TBOA allows researchers to study the diffusion of glutamate out of the synaptic cleft and its effects on neighboring synapses and extrasynaptic receptors.

-

Investigating the Role of Glial Cells in Synaptic Transmission: As EAATs are highly expressed in astrocytes, DL-TBOA is instrumental in elucidating the role of glial cells in modulating neuronal activity and synaptic plasticity.

-

Characterizing Glutamate Transporter Currents: DL-TBOA can be used to isolate and characterize the currents directly generated by the electrogenic activity of EAATs.[1][5][6]

-

Modeling Pathological Conditions: The excitotoxic conditions induced by high concentrations of DL-TBOA can serve as an in vitro model for studying neurodegenerative diseases associated with impaired glutamate homeostasis.

Quantitative Data Summary

The following tables summarize the quantitative effects of DL-TBOA on various electrophysiological parameters as reported in the literature.

Table 1: Inhibitory Potency of DL-TBOA on Excitatory Amino Acid Transporters (EAATs)

| EAAT Subtype | IC₅₀ Value | Kᵢ Value | Reference(s) |

| EAAT1 (Glast) | 70 µM | 42 µM | [7] |

| EAAT2 (GLT-1) | 6 µM | 5.7 µM | [7] |

| EAAT3 (EAAC1) | 6 µM | - | [8] |

| EAAT4 | - | 4.4 µM | [8] |

| EAAT5 | - | 3.2 µM | [8] |

Table 2: Electrophysiological Effects of DL-TBOA on Astrocytes and Neurons

| Cell Type | Preparation | DL-TBOA Concentration | Parameter | Effect | Reference(s) |

| Astrocyte | Rat Hippocampal Slice | 50 µM | Resting Membrane Potential | No significant change.[3][6] | [3][6] |

| Astrocyte | Rat Hippocampal Slice | 50 µM | Peak Amplitude of Synaptically Evoked Depolarization | Significant increase.[3][6] | [3][6] |

| Astrocyte | Rat Hippocampal Slice | 50 µM | Glutamate Transporter Current | Reduced to 38% of control.[6] | [6] |

| CA1 Neuron | Rat Hippocampal Slice | 50 µM | Peak Amplitude of Synaptically Evoked NMDA Current | Significant increase.[3] | [3] |

| CA1 Neuron | Rat Hippocampal Slice | 100 nM (TFB-TBOA) | NMDAR-mediated EPSC Decay | Prolonged. | [9] |

| CA1 Neuron | Rat Hippocampal Slice | 100 nM (TFB-TBOA) | AMPAR-mediated EPSC Decay (in presence of cyclothiazide) | Prolonged. | [9] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the glutamate-glutamine cycle, which is disrupted by DL-TBOA, and a typical experimental workflow for patch-clamp recordings using this inhibitor.

Caption: Glutamate-Glutamine Cycle and Site of DL-TBOA Action.

Caption: Experimental Workflow for Patch-Clamp Recordings with DL-TBOA.

Experimental Protocols